Phthalic acid, sodium salt
CAS No.: 10197-71-4
Cat. No.: VC21234835
Molecular Formula: C8H6Na2O4
Molecular Weight: 212.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10197-71-4 |
---|---|
Molecular Formula | C8H6Na2O4 |
Molecular Weight | 212.11 g/mol |
IUPAC Name | sodium;phthalic acid |
Standard InChI | InChI=1S/C8H6O4.2Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);; |
Standard InChI Key | NGATWIKLQRJVRN-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)O)C(=O)O.[Na+] |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)C(=O)O.[Na].[Na] |
Introduction
Chemical Structure and Properties
Molecular Structure
Phthalic acid belongs to the family of benzene dicarboxylic acids, containing two carboxy groups positioned at the ortho positions of the benzene ring . In the sodium salt form, either one hydrogen atom (monosodium salt) or both hydrogen atoms (disodium salt) from the carboxylic acid groups are replaced with sodium ions. The resulting structure maintains the aromatic character of the benzene ring while gaining the ionic properties contributed by the sodium atom.
Physical and Chemical Properties
The physical and chemical properties of phthalic acid, sodium salt determine its behavior in various applications and reactions. Based on available research data, the following table summarizes the key properties of phthalic acid 1-sodium salt:
Property | Value |
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Molecular Formula | C₈H₅NaO₄ |
Molecular Weight | 188.114 g/mol |
CAS Registry Number | 827-27-0 |
Structure Type | Decided structure (clear structure) |
SMILES Notation | OC(=O)c1ccccc1C(=O)O[Na] |
Table 1: Key properties of phthalic acid 1-sodium salt
For comparison and to better understand the characteristics of the sodium salt, the properties of the parent compound, phthalic acid, are presented below:
Property | Value |
---|---|
Molecular Formula | C₈H₆O₄ or C₆H₄(CO₂H)₂ |
Molecular Weight | 166.132 g/mol |
Appearance | Colorless crystalline compound |
Melting Point | 207°C |
Density | 1.593 g/cm³ |
Water Solubility | 0.6g per 100mL |
Nature | Dibasic acid |
Table 2: Properties of phthalic acid
The sodium salt form typically exhibits greater water solubility than the free acid form, which is characteristic of metal salts of carboxylic acids. This enhanced solubility affects its behavior in aqueous solutions and influences its applications in various industrial processes.
Chemical Reactivity
The chemical reactivity of phthalic acid provides insight into the potential reactions of its sodium salt. While specific reaction data for the sodium salt is limited in the available research, the following reactions of phthalic acid are relevant:
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Reduction with sodium amalgam in the presence of water generates 1,3-cyclohexadiene derivatives
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Reaction with alcohols (such as C₂H₅OH) produces phthalic acid esters, which have applications in diffusion pumps and as replacements for mercury in manometers
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When phthalic anhydride is treated with alkaline hydrogen peroxide in cold conditions, monoperoxy phthalic acid forms according to the reaction:
C₆H₄(CO)₂O + H₂O₂ → C₈H₆O₅
The sodium salt would likely participate in similar reactions, though with modified reactivity due to the presence of the sodium ion.
Synthesis and Production Methods
Industrial Production
The industrial production of phthalic acid, sodium salt typically begins with the synthesis of phthalic acid or phthalic anhydride. The established method involves:
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Catalytic oxidation of naphthalene or ortho-xylene to form phthalic anhydride
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Neutralization with sodium hydroxide or another sodium-containing base to form the sodium salt
The specific ratio of sodium hydroxide to phthalic acid determines whether the monosodium or disodium salt is produced. Careful control of reaction conditions, including temperature, concentration, and pH, ensures product purity and yield.
Laboratory Synthesis
A related production method for 4-chloro-o-phthalic acid mono sodium salt provides insight into potential laboratory synthesis routes for the non-chlorinated version. This method includes:
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Adding (by weight) 38-45 portions of phthalic anhydride, 34-45 portions of sodium hydroxide, and 450-470 portions of water
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For the chlorinated version: introducing chlorine gas for 6-8 hours at 6-10°C
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Adding sodium chloride for salting-out to obtain the crude product
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Adjusting acidity with hydrochloric acid to pH 2.0-2.5
For non-chlorinated phthalic acid sodium salt, a similar process would be used without the chlorination step, focusing instead on the precise control of the neutralization reaction between phthalic acid and sodium hydroxide.
Industrial Applications and Uses
Applications of Related Compounds
Phthalic acid and its derivatives have numerous industrial applications that may overlap with or relate to the uses of its sodium salt:
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Precursor for phthalocyanine blue products used in:
The sodium salt may serve as an intermediate or alternative starting material in these applications, particularly where improved water solubility is advantageous.
Research Findings and Developments
Research on phthalic acid, sodium salt appears in various chemical databases with well-defined structures and properties, indicating its significance in chemical research and industry . One notable aspect of research involves the role of phthalic acid in xenobiotic metabolism in humans, as mentioned in the available literature . This suggests potential biochemical or toxicological significance that may extend to its sodium salt forms.
The development of production methods for related compounds, such as the 4-chloro derivative described in patent literature , indicates ongoing research and development in the field of phthalic acid derivatives. These efforts likely encompass various sodium salts and their potential applications in specialized chemical processes.
Current research trends suggest continued interest in:
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Optimizing synthesis methods for higher purity and yield
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Exploring new applications in specialty chemicals
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Investigating the behavior of phthalic acid derivatives in biological systems
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Developing environmentally friendly production processes
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